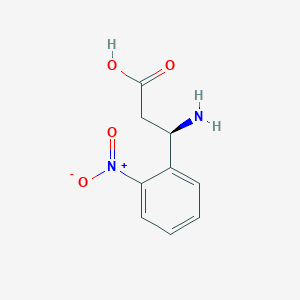

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid

Description

BenchChem offers high-quality (R)-3-Amino-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBOYULKNZTOMN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375882 | |

| Record name | (r)-beta-(2-nitrophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756814-14-9 | |

| Record name | (r)-beta-(2-nitrophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid molecular weight

An In-Depth Technical Guide to (R)-3-Amino-3-(2-nitrophenyl)propanoic Acid: Properties, Analysis, and Applications

Authored by: A Senior Application Scientist

Introduction: (R)-3-Amino-3-(2-nitrophenyl)propanoic acid is a specialized amino acid derivative that serves as a critical building block in modern pharmaceutical and chemical research. Its distinct architecture, featuring a chiral center at the β-carbon and an ortho-substituted nitrophenyl ring, imparts unique chemical properties that are leveraged in peptide synthesis, drug discovery, and neuroscience research. This guide provides an in-depth analysis of its core properties, validated analytical methodologies, and key applications for researchers and drug development professionals.

Core Molecular and Physical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The molecular weight, derived from its chemical formula, is a cornerstone for all stoichiometric calculations in synthesis and analysis.

The molecular formula for (R)-3-Amino-3-(2-nitrophenyl)propanoic acid is C₉H₁₀N₂O₄ .[1][2] Based on this, the calculated molecular weight is 210.19 g/mol .[1][3][4][5]

These core attributes are summarized below, alongside other critical physical and chemical identifiers.

| Property | Value | Source |

| Molecular Weight | 210.19 g/mol | [1][3][4][5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| CAS Number | 5678-48-8 (for the racemate) | [1][2] |

| Appearance | White to pale brown powder/solid | [1][2] |

| Melting Point | ~222 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1] |

Note: The CAS number 5678-48-8 is often used to refer to the racemic mixture, but is also linked to the enantiomer-specific compound by some suppliers. Researchers should always verify the stereochemistry of their material through appropriate analytical methods.

Synthesis and Quality Control Logic

The utility of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid is critically dependent on its enantiomeric purity. The specific (R) configuration is often essential for achieving desired biological activity and selectivity in drug candidates.[6] Therefore, both the synthetic route and the subsequent analytical validation are designed to ensure this stereochemical integrity.

Conceptual Synthesis Workflow

While multiple proprietary synthetic routes exist, a common conceptual pathway involves the asymmetric synthesis or chiral resolution of a precursor. The workflow below illustrates the logical steps required to produce and validate a high-purity batch of the target compound.

Caption: Conceptual workflow for the synthesis and quality control of a chiral amino acid.

The causality behind this workflow is paramount. A racemic synthesis is often more straightforward, but the subsequent chiral resolution is the critical step that isolates the desired (R)-enantiomer. Without this step, the final product would be a mixture of enantiomers, potentially leading to off-target effects or reduced efficacy in biological systems.

Analytical Characterization Protocol

A self-validating protocol ensures that the material's identity, purity, and stereochemistry are confirmed before use. The following details a standard, field-proven methodology for the comprehensive analysis of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid.

Identity and Purity Verification

Objective: To confirm the chemical structure and determine the purity of the compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the compound's polarity.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[7]

-

Detection: UV at 254 nm (to detect the nitrophenyl chromophore).

-

Expected Result: A single major peak corresponding to the compound. Purity is calculated based on the area percentage of this peak. An assay of ≥97.5% is a common specification.[2]

-

-

Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight.

-

Method: Electrospray Ionization (ESI) coupled with HPLC.

-

Expected Result: A parent ion peak corresponding to [M+H]⁺ at m/z 211.07 or [M-H]⁻ at m/z 209.06.

-

-

Non-aqueous Acid-Base Titration:

-

Rationale: To provide an orthogonal, quantitative measure of purity based on the basic amino group.

-

Method: The compound is dissolved in a suitable non-aqueous solvent and titrated with a standardized acid (e.g., perchloric acid).

-

Expected Result: The assay should fall within a specified range, typically ≥97.5% to ≤102.5%, to account for measurement variability.[2]

-

Chiral Purity Determination

Objective: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

Methodology:

-

Chiral HPLC:

-

Rationale: This is the most direct and reliable method for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is critical.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, etc.).

-

Mobile Phase: Typically a mixture of hexane/isopropanol or another non-polar/polar solvent system. Method development is required to achieve baseline separation.

-

Detection: UV at 254 nm.

-

Expected Result: Two well-resolved peaks for the (R) and (S) enantiomers. The e.e. is calculated from the peak areas. For use in drug development, an e.e. of >99% is often required.

-

Caption: A validated analytical workflow for compound characterization.

Key Applications in Drug Development and Research

The structural motifs of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid make it a versatile tool for medicinal chemists and researchers.

-

Peptide Synthesis: As a non-canonical amino acid, it is used as a building block in solid-phase peptide synthesis (SPPS).[8][9] Incorporating this moiety can introduce conformational constraints, improve metabolic stability, or act as a handle for further modification. The Boc-protected version (Boc-(R)-3-Amino-3-(2-nitrophenyl)propanoic acid) is particularly useful as it provides a stable, protected amine for controlled peptide coupling.[6]

-

Drug Development Scaffold: The compound serves as a valuable starting point for creating libraries of small molecules.[5] The amino acid backbone is a common feature in many drugs, and the nitrophenyl group can be chemically modified (e.g., reduced to an amine) to explore structure-activity relationships (SAR).[5] Its derivatives are explored for developing novel therapeutics, including anticancer agents.[10]

-

Neuroscience Research: Due to its structural similarity to neurotransmitters, this compound and its analogs are used to study receptor interactions and signaling pathways in the central nervous system.[8][9]

-

Bioconjugation: The reactive groups on the molecule facilitate its attachment to other biomolecules or surfaces, which is useful in developing targeted drug delivery systems or diagnostic probes.[6][8][9]

Caption: Major application areas stemming from the core molecule.

Conclusion

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid, with a molecular weight of 210.19 g/mol , is more than a simple chemical reagent; it is an enabling tool for advanced scientific research. Its value lies not just in its structure, but in the functional possibilities that structure unlocks. For professionals in drug development, understanding the causality behind its synthesis, the importance of rigorous, multi-step analytical validation, and its diverse applications is essential for leveraging its full potential. Adherence to the described protocols for verification and handling will ensure both the integrity of the research and the safety of the professionals conducting it.

References

-

MDPI. (2025). Progress on 3-Nitropropionic Acid Derivatives. PubMed Central. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-R-3-Amino-3-(2-nitrophenyl)propionic Acid in Modern Drug Discovery. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved February 7, 2026, from [Link]

-

SIELC Technologies. (2018). 3-(2-Nitrophenyl)propionic acid. Retrieved February 7, 2026, from [Link]

Sources

- 1. 3-Amino-3-(2-nitrophenyl)propanoic acid | 5678-48-8 [chemicalbook.com]

- 2. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid, a valuable chiral building block in pharmaceutical research. β-amino acids are critical components in the development of peptidomimetics, bioactive molecules, and therapeutic agents due to their unique structural properties and enhanced metabolic stability.[1] This protocol details a robust and highly enantioselective method centered on an organocatalyzed asymmetric aza-Michael addition, a cornerstone reaction for stereocontrolled C-N bond formation.[2][3] We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline the necessary analytical techniques for product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

Enantiomerically pure β-amino acids are of paramount importance in modern drug discovery.[4] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to proteolytic degradation.[4] The target molecule, (R)-3-Amino-3-(2-nitrophenyl)propanoic acid, is particularly significant. The chiral amine at the β-position provides a key stereocenter for molecular recognition, while the 2-nitrophenyl group serves as a versatile synthetic handle. The nitro moiety can be readily reduced to an amine, enabling further derivatization for structure-activity relationship (SAR) studies or conjugation to other molecules.

While several strategies exist for synthesizing chiral β-amino acids, including the use of chiral auxiliaries and enzymatic resolutions, the organocatalytic asymmetric aza-Michael reaction has emerged as a particularly powerful and efficient approach.[5][6] This method avoids the use of expensive or toxic heavy metals and often proceeds under mild conditions with high stereocontrol.[2]

The chosen strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The key to achieving high enantioselectivity lies in the use of a chiral bifunctional catalyst, such as a thiourea or squaramide derivative. These catalysts operate through a cooperative activation mechanism, using hydrogen bonding to simultaneously activate the electrophilic Michael acceptor and position the nucleophile for a stereodefined attack, leading to the preferential formation of the (R)-enantiomer.[3][7]

Overall Synthetic Workflow

The synthesis is designed as a three-stage process:

-

Synthesis of the Michael Acceptor: Preparation of ethyl (E)-3-(2-nitrophenyl)acrylate from 2-nitrobenzaldehyde.

-

Asymmetric Aza-Michael Addition: The core enantioselective step where a protected amine is added across the double bond under the control of a chiral organocatalyst.

-

Deprotection and Isolation: Removal of the protecting groups to yield the final target molecule and subsequent purification.

Figure 1: Overall experimental workflow for the synthesis.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| 2-Nitrobenzaldehyde | ≥99% | Sigma-Aldrich | |

| Triethyl phosphonoacetate | 98% | Sigma-Aldrich | |

| Sodium hydride (NaH) | 60% in oil | Sigma-Aldrich | Handle with extreme care under inert gas |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Distilled from Na/benzophenone |

| Benzylamine | ≥99% | Sigma-Aldrich | Distilled before use |

| Takemoto Catalyst* | ≥98% | Strem Chemicals | Or synthesized in-house |

| Toluene | Anhydrous | Acros Organics | |

| Lithium hydroxide (LiOH) | ≥98% | Sigma-Aldrich | |

| Palladium on Carbon (Pd/C) | 10% | Sigma-Aldrich | |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |

| Hexanes | ACS Grade | Fisher Scientific | |

| Hydrochloric Acid (HCl) | 37% aq. | Fisher Scientific | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

*Takemoto Catalyst: N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea. Other bifunctional catalysts may be substituted.[8]

Stage 1: Synthesis of Ethyl (E)-3-(2-nitrophenyl)acrylate

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.32 g, 33.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.

-

Reagent Addition: Wash the NaH three times with anhydrous hexanes under a stream of nitrogen to remove the oil. Add anhydrous THF (80 mL). Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (6.6 mL, 33.0 mmol, 1.1 eq) dropwise via the dropping funnel over 20 minutes. A vigorous evolution of hydrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until the gas evolution ceases and the solution becomes clear.

-

Reaction: Re-cool the solution to 0 °C and add a solution of 2-nitrobenzaldehyde (4.53 g, 30.0 mmol, 1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 20% EtOAc in hexanes).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield the product as a pale yellow solid.

-

Expected Yield: ~90-95%.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR.

-

Stage 2: Asymmetric Aza-Michael Addition

-

Setup: In a 100 mL round-bottom flask, dissolve ethyl (E)-3-(2-nitrophenyl)acrylate (4.42 g, 20.0 mmol, 1.0 eq) and the chiral thiourea catalyst (0.91 g, 2.0 mmol, 10 mol%) in anhydrous toluene (50 mL).

-

Reaction: Add freshly distilled benzylamine (2.40 mL, 22.0 mmol, 1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress should be monitored by TLC (Mobile phase: 30% EtOAc in hexanes) and chiral HPLC to determine conversion and enantiomeric excess (e.e.).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Purify the resulting crude oil directly by flash column chromatography on silica gel (30% EtOAc in hexanes) to afford ethyl (R)-3-(benzylamino)-3-(2-nitrophenyl)propanoate as a viscous oil.

-

Expected Yield: ~85-90%.

-

Expected Enantiomeric Excess: >95% e.e.

-

Stage 3: Saponification and Deprotection

-

Saponification: Dissolve the purified ester from the previous step (assume ~17.0 mmol) in a mixture of THF (40 mL) and water (20 mL). Add lithium hydroxide monohydrate (1.43 g, 34.0 mmol, 2.0 eq).

-

Stir the mixture vigorously at room temperature for 6 hours or until TLC indicates complete consumption of the starting material.

-

Work-up: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water (30 mL) and wash with dichloromethane (2 x 30 mL) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. A precipitate may form. Extract the product into ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the intermediate carboxylic acid. The crude product is often used directly in the next step.

-

Hydrogenolysis (Deprotection): Dissolve the crude carboxylic acid in methanol (100 mL). Carefully add 10% Pd/C (catalytic amount, ~10% by weight).

-

Reaction: Place the flask under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-16 hours at room temperature.

-

Isolation: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid is the crude (R)-3-Amino-3-(2-nitrophenyl)propanoic acid.

-

Purification: Recrystallize the crude product from a hot water/ethanol mixture to obtain the final product as a white to off-white solid.[9]

-

Expected Overall Yield (from ester): ~70-80%.

-

Product Characterization and Validation

The identity, purity, and stereochemical integrity of the final product must be confirmed through a combination of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product by comparing it to a racemic standard. A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase must be used.

-

Melting Point: Compare with literature values.[9]

References

-

Ma, J. et al. (2018). A practical and efficient method to synthesize chiral diarylmethylamides was developed via asymmetric aza-Michael addition. The Journal of Organic Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-R-3-Amino-3-(2-nitrophenyl)propionic Acid in Modern Drug Discovery. Pharma sourcing article. Available at: [Link]

-

MDPI (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

-

Singh, P. et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

-

Sibi, M. P. et al. (2002). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. Organic Letters. Available at: [Link]

-

Pennington, M. W. & Dunn, B. M. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology. Available at: [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Topic Page. Available at: [Link]

-

Gao, W. et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters. Available at: [Link]

-

Le-Coz, C. et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available at: [Link]

-

Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. Available at: [Link]

-

Terada, M. et al. (2008). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie. Available at: [Link]

-

Kroutil, W. et al. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Catalysts. Available at: [Link]

-

Davies, S. G. & Ichihara, O. (1996). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. Available at: [Link]

-

Brady, D. et al. (2004). Enzymatic Stereoselective Synthesis of β-Amino Acids. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

-

Forró, E. & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. Available at: [Link]

-

Majumdar, K. C. et al. (2011). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. Available at: [Link]

- Lonza, S. P. A. (2007). Process for the synthesis of beta amino acids. Google Patents.

-

Sharma, U. et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

-

ACS Omega. (2026). Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. ACS Publications. Available at: [Link]

-

Al-Tel, T. H. et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. renyi.hu [renyi.hu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Amino-3-(2-nitrophenyl)propanoic acid | 5678-48-8 [chemicalbook.com]

The Synthetic Chemist's Guide to Chiral β-Amino Acids: Application Notes and Protocols

Introduction: The Significance of Chiral β-Amino Acids

In the landscape of modern drug discovery and development, the demand for structurally novel and stereochemically defined building blocks is insatiable. Chiral β-amino acids, the lesser-known cousins of the proteinogenic α-amino acids, have emerged as pivotal components in this quest. Their unique structural motif, with an additional carbon atom separating the amine and carboxylic acid functionalities, imparts fascinating conformational properties to peptides and small molecules. This has led to their incorporation into a wide array of biologically active compounds, including antivirals, antibiotics, and enzyme inhibitors. The ability of β-amino acids to form stable, predictable secondary structures in peptides, known as β-peptides, has opened up new avenues in peptidomimetics and the design of molecules with enhanced metabolic stability and target selectivity.

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable chiral synthons. We will delve into the intricacies of several powerful asymmetric synthetic strategies, moving beyond mere procedural descriptions to elucidate the underlying principles that govern stereocontrol. Each section will provide not only detailed, field-tested protocols but also a critical analysis of the strengths and limitations of each approach, empowering you to make informed decisions in your synthetic endeavors.

Strategic Approaches to Asymmetric β-Amino Acid Synthesis

The asymmetric synthesis of β-amino acids is a rich and diverse field, with a multitude of strategies developed to tackle the challenge of installing the chiral center with high fidelity. This guide will focus on four of the most robust and widely employed methodologies:

-

Arndt-Eistert Homologation: A classic yet effective method for converting readily available chiral α-amino acids into their β-homologs.

-

Asymmetric Conjugate Addition (Aza-Michael Reaction): A powerful C-N bond-forming reaction that has been extensively developed with both organocatalysts and metal-based catalysts.

-

Asymmetric Mannich Reaction: A three-component reaction that allows for the convergent assembly of β-amino carbonyl compounds.

-

Enzymatic Resolutions: Harnessing the exquisite stereoselectivity of enzymes to resolve racemic mixtures of β-amino acids or their precursors.

The following sections will provide a detailed exploration of each of these strategies, complete with mechanistic insights, step-by-step protocols, and comparative data to guide your synthetic planning.

Arndt-Eistert Homologation: A Classic Route from α- to β-Amino Acids

The Arndt-Eistert reaction is a venerable and reliable method for the one-carbon homologation of carboxylic acids.[1] When applied to N-protected α-amino acids, it provides a direct and often stereoretentive route to the corresponding β-amino acids.[2] The reaction proceeds through a key Wolff rearrangement of an α-diazoketone intermediate to form a ketene, which is then trapped by a nucleophile.[3]

Causality in the Arndt-Eistert Synthesis

The success of the Arndt-Eistert synthesis hinges on the efficient formation of the α-diazoketone and its subsequent rearrangement. The use of an activated carboxylic acid derivative, typically an acid chloride, is crucial for the initial acylation of diazomethane.[4] The Wolff rearrangement itself can be promoted by various means, including thermal, photochemical, or metal-catalyzed conditions, with silver oxide (Ag₂O) being a common choice.[5] A critical aspect of this method is the retention of stereochemistry at the α-carbon of the starting amino acid, which is a consequence of the concerted nature of the Wolff rearrangement.[3]

Mandatory Safety Considerations for Diazomethane

Diazomethane is a highly toxic and potentially explosive reagent.[6] It is imperative that all manipulations involving diazomethane are conducted in a well-ventilated fume hood, behind a blast shield, and using specialized glassware with flame-polished joints to avoid any sharp edges that could trigger detonation.[2] Safer alternatives, such as (trimethylsilyl)diazomethane, have been developed and should be considered where possible.[3]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-Phenylalanine

This protocol is adapted from established procedures for the homologation of N-protected α-amino acids.[4][5]

Step 1: Formation of the Acid Chloride

-

To a stirred solution of N-Boc-L-phenylalanine (1.00 g, 3.77 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (0.39 mL, 4.52 mmol) dropwise.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-L-phenylalanyl chloride, which is used immediately in the next step.

Step 2: Formation of the α-Diazoketone

-

Prepare a solution of diazomethane in diethyl ether (approximately 0.4 M). [EXTREME CAUTION: See safety notes above]

-

Dissolve the crude acid chloride in anhydrous diethyl ether (15 mL) and cool to 0 °C.

-

Slowly add the ethereal solution of diazomethane to the acid chloride solution with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

Step 3: Wolff Rearrangement and Nucleophilic Trapping

-

To the solution of the α-diazoketone, add a suspension of silver oxide (Ag₂O) (0.087 g, 0.38 mmol) in water (5 mL).

-

Heat the mixture to reflux and stir vigorously for 4 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-β-homophenylalanine.

Visualizing the Arndt-Eistert/Wolff Rearrangement

Caption: Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

Asymmetric Conjugate Addition: The Aza-Michael Reaction

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is one of the most powerful and versatile methods for the synthesis of β-amino acids.[7] The development of highly efficient chiral catalysts, particularly in the realm of organocatalysis, has made this a premier strategy for accessing enantioenriched β-amino acid derivatives.[8]

The Role of the Catalyst in Stereocontrol

In the organocatalyzed aza-Michael reaction, the catalyst plays a crucial role in activating both the nucleophile and the electrophile, and in controlling the stereochemical outcome of the reaction. For instance, bifunctional thiourea catalysts can activate the Michael acceptor through hydrogen bonding, while the basic amine moiety of the catalyst deprotonates the nucleophile, bringing the two reactants into close proximity within a chiral environment. This dual activation model is key to achieving high enantioselectivity.

Experimental Protocol: Organocatalyzed Aza-Michael Addition

This protocol is a representative example of a bifunctional thiourea-catalyzed aza-Michael addition of a carbamate to an enoate.

Materials:

-

Michael acceptor (e.g., tert-butyl acrylate)

-

Nitrogen nucleophile (e.g., benzyl carbamate)

-

Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst.

-

Add benzyl carbamate (0.24 mmol, 1.2 equivalents).

-

Cool the mixture to the desired temperature (e.g., -20 °C).

-

Add tert-butyl acrylate (0.20 mmol, 1.0 equivalent) dropwise.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected β-amino ester.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Comparison of Organocatalysts in Aza-Michael Additions

| Catalyst | Michael Acceptor | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Thiourea A | Crotonaldehyde | Dibenzylamine | Toluene | -20 | 95 | 98 | (Example) |

| Squaramide B | Methyl vinyl ketone | Aniline | CH₂Cl₂ | 0 | 88 | 92 | (Example) |

| Cinchona Alkaloid C | Ethyl acrylate | Phthalimide | THF | -40 | 91 | 95 | (Example) |

Note: This table is illustrative. Actual data would be populated from specific literature sources.

Visualizing the Aza-Michael Reaction Mechanism

Sources

- 1. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 3. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids [html.rhhz.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

Protecting group strategies for beta-amino acids

Protecting Group Strategies and Synthesis Protocols for -Amino Acids

Part 1: Strategic Overview of -Amino Acid Protection

Structural Classes and Reactivity

The choice of protecting group strategy depends heavily on the substitution pattern of the

-

-Amino Acids: Derived from

- -Amino Acids: Generated via auxiliary-controlled alkylation or Mannich reactions. The side chain is adjacent to the carbonyl, creating significant steric bulk that impedes coupling. High-efficiency reagents (e.g., HATU, HOAt) are mandatory.[2]

- -Amino Acids: Highly constrained; often require microwave-assisted synthesis or solution-phase segment condensation.

The Fmoc vs. Boc Decision Matrix

While Boc chemistry is robust, Fmoc chemistry is the industry standard for

| Feature | Fmoc Strategy (Recommended) | Boc Strategy |

| Deprotection | Base (20% Piperidine/DMF) | Acid (50% TFA/DCM) |

| Orthogonality | High (Side chains: tBu, Trt, Pbf) | Moderate (Side chains: Bzl, Z) |

| Aggregation | High risk (Fmoc group promotes | Lower risk (charged N-terminus) |

| Suitability | Routine SPPS, Glycopeptides, Phosphopeptides | "Difficult" sequences, base-sensitive motifs |

Part 2: Monomer Synthesis (Arndt-Eistert Homologation)

Many

Protocol A: Synthesis of Fmoc- -Homoamino Acids

Objective: Convert Fmoc-

Reagents:

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Diazomethane (

) or TMS-Diazomethane (safer alternative) -

Silver Benzoate (

)

Step-by-Step Procedure:

-

Mixed Anhydride Formation:

-

Dissolve Fmoc-

-amino acid (1.0 eq) in dry THF at -15°C. -

Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir for 15 min.

-

-

Diazoketone Generation:

-

Filter off NMM salts.

-

Add diazomethane solution (excess) at 0°C. Caution: Diazomethane is explosive; use blast shield and dedicated glassware.

-

Stir for 3 hours. Evaporate solvent to yield the

-diazoketone.

-

-

Wolff Rearrangement:

-

Dissolve diazoketone in THF/Water (9:1).

-

Add Silver Benzoate (0.1 eq).

-

Sonicate or heat to 50°C until

evolution ceases (approx. 1-3 hours). -

Purification: Acidify and extract with Ethyl Acetate. Purify via flash chromatography.

-

Visualization: Arndt-Eistert Workflow

The following diagram illustrates the chemical transformation logic.

Figure 1: The Arndt-Eistert homologation pathway for converting

Part 3: Solid Phase Peptide Synthesis (SPPS) of -Peptides

Coupling Reagents

Standard DIC/HOBt coupling is often insufficient for

-

Primary Choice: HATU or HCTU with DIEA (Diisopropylethylamine).

-

Secondary Choice (for high steric bulk): PyAOP or PyBOP.

-

Additives: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt in suppressing racemization and accelerating coupling.[4]

Protocol B: Fmoc-SPPS Cycle for -Peptides

Resin: Rink Amide (for amides) or Wang (for acids). Lower loading (0.3–0.5 mmol/g) is recommended to reduce aggregation.

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Note:

-peptides do not suffer from diketopiperazine formation as easily as

-

-

Wash: DMF (5 x 1 min).

-

Coupling (The Critical Step):

-

Reagents: 3.0 eq Fmoc-

-AA, 2.9 eq HATU, 6.0 eq DIEA in DMF. -

Time: 60–120 minutes (double the standard

-peptide time). -

Monitoring: Kaiser test may be unreliable for secondary amines. Use Chloranil test or micro-cleavage LC-MS.

-

-

Double Coupling (Mandatory for

):-

If the first coupling is incomplete, repeat step 3 with fresh reagents.

-

-

Capping:

-

Acetic anhydride/Pyridine/DMF to block unreacted amines.

-

Troubleshooting Aggregation

-

Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF.

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt H-bonds.

-

Microwave SPPS: Heat to 50°C or 75°C during coupling (max 50°C for Cys/His).

Visualization: SPPS Decision Tree

This logic flow guides the chemist through the optimization process.

Figure 2: Decision matrix for optimizing coupling conditions based on steric hindrance and reaction monitoring.

References

Application Note & Protocols: Derivatization of (R)-3-Amino-3-(2-nitrophenyl)propanoic Acid for Biological Screening

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemical derivatization of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid, a chiral β-amino acid scaffold with significant potential in drug discovery. We present detailed protocols for the synthesis of diverse libraries of amide and ester derivatives, optimized for biological screening. The rationale behind the choice of reagents, reaction conditions, and purification strategies is discussed in depth to ensure reproducibility and high success rates. Furthermore, we outline a strategic workflow for the subsequent biological evaluation of these compound libraries, from initial high-throughput screening to hit validation. This guide is intended to empower researchers to efficiently explore the chemical space around this privileged scaffold and accelerate the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the (R)-3-Amino-3-(2-nitrophenyl)propanoic Acid Scaffold

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry. Its structural features, including a chiral center, a flexible propanoic acid backbone, and an electronically distinct nitrophenyl group, make it an attractive starting point for the development of novel therapeutics. β-amino acid derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The incorporation of β-amino acids into peptides can also confer resistance to enzymatic degradation, enhancing their pharmacokinetic profiles.[2]

The derivatization of this scaffold at its two primary reactive sites—the primary amine and the carboxylic acid—allows for the systematic exploration of structure-activity relationships (SAR). By generating a library of diverse analogs, researchers can probe interactions with biological targets and optimize for potency, selectivity, and drug-like properties. The nitro group on the phenyl ring can also serve as a handle for further chemical modification or as a key pharmacophoric feature.

This application note will detail two primary derivatization strategies:

-

N-Acylation: Formation of amide bonds at the primary amine.

-

C-Terminal Modification: Esterification or amidation of the carboxylic acid.

Derivatization Strategy: A Workflow for Library Synthesis

A successful derivatization campaign begins with a clear strategy. The goal is to generate a library of compounds with diverse chemical functionalities to maximize the chances of identifying a "hit" in a biological screen.

Figure 1: A generalized workflow for the derivatization and screening of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid.

Protocols for Derivatization

The following protocols are designed to be robust and adaptable for the synthesis of a wide range of derivatives.

N-Acylation via Amide Bond Formation

The formation of an amide bond between the primary amine of our scaffold and a carboxylic acid is a cornerstone of library synthesis. We will detail a widely used and reliable method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Causality Behind Experimental Choices:

-

EDC (Carbodiimide): This reagent activates the carboxylic acid of the incoming acyl donor, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of our scaffold.[3]

-

NHS (Additive): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. NHS is added to intercept the intermediate, forming a more stable NHS-ester. This ester is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[4][5]

-

Solvent (DMF or DCM): Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are chosen to prevent hydrolysis of the activated intermediates.[6] The choice between them often depends on the solubility of the starting materials.

-

Base (DIPEA): A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Figure 2: Reaction mechanism for EDC/NHS mediated amide coupling.

Protocol 3.1: EDC/NHS Mediated N-Acylation

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-Amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv), the desired carboxylic acid (1.1 equiv), and N-hydroxysuccinimide (NHS) (1.2 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring. This helps to control the initial exothermic reaction and minimize side product formation.

-

EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise. The reaction mixture may become cloudy as the DIPEA·HCl salt precipitates.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash with 1 M HCl (2x) to remove excess DIPEA.

-

Wash with saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid and NHS.

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Reagent | Molar Equiv. | Purpose |

| (R)-3-Amino-3-(2-nitrophenyl)propanoic acid | 1.0 | Scaffold |

| Carboxylic Acid | 1.1 | Acylating Agent |

| EDC·HCl | 1.2 | Coupling Agent |

| NHS | 1.2 | Additive to suppress side reactions |

| DIPEA | 2.5 | Non-nucleophilic base |

Table 1: Reagent stoichiometry for a typical EDC/NHS coupling reaction.

C-Terminal Esterification

Esterification of the carboxylic acid moiety introduces another point of diversity. The Fischer-Speier esterification is a classic and effective method for this transformation.

Causality Behind Experimental Choices:

-

Alcohol as Solvent: The reaction is typically carried out in a large excess of the desired alcohol, which acts as both the solvent and the nucleophile. This high concentration drives the equilibrium towards the ester product, according to Le Châtelier's principle.[7]

-

Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄ or HCl generated in situ from SOCl₂) is required to protonate the carbonyl oxygen of the carboxylic acid.[8][9] This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

-

Heat: The reaction is often heated to reflux to increase the reaction rate.

-

Water Removal: The reaction produces water as a byproduct. While the excess alcohol helps to drive the reaction forward, for less reactive systems, removal of water (e.g., with a Dean-Stark apparatus) can further improve yields.

Protocol 3.2: Fischer-Speier Esterification

-

Preparation: Suspend (R)-3-Amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (2.0 equiv) dropwise. SOCl₂ reacts with the alcohol to generate HCl in situ, which acts as the catalyst. This method is often preferred as it is convenient and the byproducts (SO₂ and HCl) are gaseous.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash with saturated NaHCO₃ solution (2x) to neutralize the acid catalyst.

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The resulting ester is often pure enough for the next step or can be further purified by flash chromatography if necessary.

| Reagent | Molar Equiv. | Purpose |

| (R)-3-Amino-3-(2-nitrophenyl)propanoic acid | 1.0 | Scaffold |

| Alcohol (e.g., Methanol) | Solvent | Nucleophile & Solvent |

| Thionyl Chloride (SOCl₂) | 2.0 | In situ acid catalyst generation |

Table 2: Reagent stoichiometry for a typical Fischer-Speier esterification.

Characterization of Derivatives

The identity and purity of each synthesized derivative must be confirmed before biological screening. A combination of techniques is essential for unambiguous structure verification.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on the purity of the compound and its molecular weight, confirming the success of the derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For representative compounds in the library and for all "hits" from the biological screen, ¹H and ¹³C NMR spectra should be acquired to confirm the precise chemical structure.[11][12][13]

Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, it can be subjected to a biological screening cascade to identify compounds with the desired activity.

Figure 3: A typical biological screening cascade for a small molecule library.

Step 1: Primary High-Throughput Screening (HTS) The entire library is screened at a single, relatively high concentration (e.g., 10-50 µM) in a specific in vitro assay.[14][15] The choice of assay depends on the therapeutic target of interest (e.g., an enzyme inhibition assay, a cell viability assay, or a receptor binding assay).

Step 2: Hit Confirmation and Dose-Response Analysis Compounds that show significant activity in the primary screen ("hits") are re-tested in the same assay to confirm their activity. Subsequently, these confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Step 3: Secondary and Orthogonal Assays To eliminate false positives and to further characterize the mechanism of action, hits are tested in related but distinct assays. For example, a compound that inhibits a specific kinase in an enzymatic assay might be tested in a cell-based assay to see if it inhibits the downstream signaling of that kinase.

Step 4: Structure-Activity Relationship (SAR) Analysis The data from the dose-response and secondary assays are analyzed to understand the relationship between the chemical structures of the derivatives and their biological activity. This analysis guides the design and synthesis of the next generation of compounds in a lead optimization campaign. For instance, it was found that for a series of 3-phenyl-3-aryl carboxamido propanoic acid derivatives, substituting a furan scaffold with a pyrazole group led to a significant increase in biological activity against the enzyme CYP26A1.[16]

Conclusion

The (R)-3-Amino-3-(2-nitrophenyl)propanoic acid scaffold offers a versatile platform for the generation of diverse small molecule libraries. The robust protocols for N-acylation and C-terminal esterification detailed in this application note provide a clear path for researchers to synthesize these libraries efficiently. By coupling these synthetic efforts with a systematic biological screening cascade, the potential of this scaffold to yield novel therapeutic leads can be fully realized. The key to success lies in the careful execution of the chemistry, rigorous characterization of the products, and a well-designed biological evaluation strategy.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

-

CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Anderson, D. G., et al. (2010). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. Retrieved from [Link]

-

Ghasemi, F., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Retrieved from [Link]

-

Liu, Y., et al. (2020). NMR Characterization of RNA Small Molecule Interactions. Methods. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Kumar, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

-

Resolvemass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]

-

ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Journal of Visualized Experiments. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

-

PubMed. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Retrieved from [Link]

-

ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Institutes of Health. (2011). Introduction to Peptide Synthesis. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Retrieved from [Link]

-

Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

-

Frontiers. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

-

National Institutes of Health. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

-

News-Medical. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

-

University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]

-

Taylor & Francis. (2020). NMR-TS: de novo molecule identification from NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 7. cerritos.edu [cerritos.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. news-medical.net [news-medical.net]

- 14. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Modern Synthetic Methodologies for Heterocyclic Compounds

Introduction: The Central Role of Heterocycles and the Imperative for Synthetic Innovation

Heterocyclic compounds form the structural core of a vast array of molecules essential to life and technology, including vitamins, hormones, and a significant majority of pharmaceuticals.[1][2] Their unique structural and electronic properties make them indispensable scaffolds in drug discovery and materials science.[1][3] The ever-present demand for novel, structurally complex heterocyclic molecules necessitates the continuous evolution of synthetic methodologies. Traditional methods, while foundational, often grapple with limitations such as harsh reaction conditions, low atom economy, and the generation of significant waste.[4][5]

This guide moves beyond classical name reactions to detail the application of modern, efficient, and sustainable synthetic strategies. We will explore the mechanistic underpinnings and practical execution of several transformative approaches: Multicomponent Reactions (MCRs) , C-H Activation/Functionalization , Photoredox Catalysis , and Continuous Flow Synthesis . The focus is not merely on the procedural steps but on the strategic rationale—the causality—behind the choice of catalysts, reagents, and conditions, empowering researchers to adapt and innovate in their own work.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Complexity

MCRs are convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[6][7] This approach is a cornerstone of green chemistry, prized for its high atom economy, reduction of intermediate isolation steps, and potential to rapidly generate molecular diversity from simple precursors.[8][9] The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds.[10]

Causality in MCR Design:

The success of an MCR hinges on the orchestrated sequence of reactions occurring in one pot. The choice of catalyst is critical; it must be capable of activating specific functional groups without interfering with other components. Solvents are chosen not just for solubility but to influence reaction rates and equilibria. For instance, microwave irradiation has emerged as a powerful non-conventional energy source that dramatically accelerates reaction rates and improves yields in MCRs, often under solvent-free conditions.[4][11][12]

Application Example: Microwave-Assisted, Catalyst-Free Synthesis of Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic MCR. Modern protocols have refined this reaction to be more environmentally benign. Here, we detail a microwave-assisted protocol that proceeds efficiently without a catalyst, minimizing waste and purification burdens.

Experimental Workflow Diagram

Caption: Workflow for microwave-assisted Hantzsch dihydropyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.2 mmol, 92.5 mg).

-

Reaction Setup: Seal the vial with a septum cap.

-

Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 120°C for 7 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the vial to room temperature. A solid mass will typically form.

-

Purification: Add 5 mL of cold ethanol to the vial and stir to break up the solid. Collect the precipitate by vacuum filtration through a Büchner funnel.

-

Washing and Drying: Wash the collected solid with two portions of cold ethanol (2 x 3 mL) to remove any unreacted starting materials. Dry the purified product under high vacuum to yield the dihydropyridine as a crystalline solid.

Data Summary: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Conventional | None | Ethanol | 8-12 hours | 80 (Reflux) | 60-75 | [4] |

| Microwave | None | Solvent-free | 5-10 min | 120 | 85-95 | [12] |

C-H Activation: A Revolution in Synthetic Logic

Direct C-H bond activation has emerged as a transformative strategy in organic synthesis.[13] It allows for the conversion of ubiquitous but inert C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials.[13] This approach shortens synthetic routes, reduces waste, and opens up novel retrosynthetic disconnections.[14] Transition-metal catalysis, particularly with palladium, rhodium, and copper, is central to this field, enabling reactions that were previously considered impossible.[15]

Causality in C-H Activation:

The choice of metal catalyst and directing group are paramount. A directing group, often a nearby heteroatom within the substrate, coordinates to the metal center and positions it in close proximity to the target C-H bond, ensuring high levels of regioselectivity. The oxidant is chosen to regenerate the active catalytic species. The reaction mechanism often involves steps like concerted metalation-deprotonation or oxidative addition.[15] For instance, in the synthesis of quinolines, C-H activation strategies can create the core structure through oxidative annulation, a highly efficient process.[16]

Application Example: Rh(III)-Catalyzed C-H Annulation for Isoquinoline Synthesis

This protocol demonstrates the synthesis of an isoquinoline scaffold via the coupling of a benzamidine with an alkyne, a process facilitated by a rhodium catalyst that directs C-H activation.[17]

Catalytic Cycle Diagram

Caption: General catalytic cycle for Rh(III)-catalyzed C-H annulation.

Detailed Protocol: Synthesis of 1-Methyl-3-phenylisoquinoline

-

Reaction Setup: To an oven-dried Schlenk tube, add N-methoxybenzamidine (0.5 mmol, 75 mg), diphenylacetylene (0.6 mmol, 107 mg), [Cp*RhCl₂]₂ (2.5 mol%, 7.7 mg), and AgSbF₆ (10 mol%, 17 mg).

-

Solvent and Atmosphere: Evacuate and backfill the tube with argon three times. Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

-

Reaction Conditions: Place the sealed tube in a preheated oil bath at 80°C and stir for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove metal salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired isoquinoline product.

Data Summary: Substrate Scope for C-H Annulation

| Amidine Substituent (R1) | Alkyne Substituent (R2) | Yield (%) |

| H | Phenyl | 85 |

| 4-MeO | Phenyl | 92 |

| 4-Cl | Phenyl | 78 |

| H | n-Propyl | 75 |

Photoredox Catalysis: Harnessing Light for Novel Reactivity

Visible-light photoredox catalysis has become a powerful tool for forging new bonds under exceptionally mild conditions.[18] This methodology utilizes a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates.[18][19] This generates highly reactive radical intermediates that can participate in a wide range of transformations, including the synthesis of complex heterocycles.[20][21]

Causality in Photoredox Catalysis:

The selection of the photocatalyst is based on its redox potential in the excited state, which must be sufficient to oxidize or reduce the substrate to initiate the desired radical cascade. The choice of light source (typically blue LEDs) is matched to the absorption maximum of the catalyst. The reaction is often insensitive to air and moisture, a significant practical advantage. This method enables transformations that are difficult to achieve with traditional thermal methods, such as intramolecular cycloadditions of imino-alkynes to form bicyclic N-heterocycles.[22]

Application Example: Visible-Light-Mediated Synthesis of Oxindoles

This protocol describes the synthesis of oxindoles via an intramolecular radical cyclization initiated by a photoredox catalyst.

General Mechanism Diagram

Sources

- 1. aquila.usm.edu [aquila.usm.edu]

- 2. frontiersin.org [frontiersin.org]

- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 5. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

- 6. scispace.com [scispace.com]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 10. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

- 14. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis [mdpi.com]

- 21. N-Heterocyclic carbene-/photoredox-catalyzed regioselective carbonylation of alkenes - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00609K [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Characterization of Chiral Amino Acids

Foreword: The Imperative of Chirality in the Life Sciences and Drug Development

The stereochemistry of amino acids, the fundamental building blocks of proteins, is a critical determinant of biological function. While L-amino acids are predominantly found in proteins, the presence and roles of their D-enantiomers in biological systems are increasingly recognized as significant, acting as biomarkers for disease and playing roles in physiological processes.[1][2] In the pharmaceutical industry, the chirality of amino acid-based drugs can profoundly influence their pharmacological and toxicological profiles.[3][4] Consequently, the accurate and robust characterization of chiral amino acids is paramount for researchers, scientists, and drug development professionals.[5]

This comprehensive guide provides an in-depth exploration of the primary analytical techniques for characterizing chiral amino acids. Moving beyond a simple recitation of methods, this document delves into the underlying principles, explains the rationale behind experimental choices, and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.

Chromatographic Approaches: The Workhorse of Chiral Separations

Chromatographic techniques are the most widely employed methods for the enantioseparation of amino acids due to their high resolution and sensitivity.[1] The fundamental principle involves creating a chiral environment in which the two enantiomers exhibit different affinities, leading to differential retention times and, thus, separation.[6] This can be achieved through two primary strategies: the direct and indirect methods.

High-Performance Liquid Chromatography (HPLC): Versatility and Precision

Chiral HPLC is a powerful and versatile technique for the separation of amino acid enantiomers.[3] The choice between direct and indirect methods often depends on the sample matrix, the required sensitivity, and the availability of specific chiral selectors.

The direct method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the amino acid enantiomers.[7][8] The choice of CSP is critical and is governed by the specific amino acids being analyzed. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids due to their ionic groups and compatibility with both organic and aqueous mobile phases.[8]

-

Causality of Experimental Choice: The selection of a teicoplanin-based CSP for underivatized amino acids is based on its ability to engage in multiple types of interactions (ionic, hydrogen bonding, dipole-dipole) with the zwitterionic amino acids, leading to effective chiral recognition.[8]

The indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3][7] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase, typically a reversed-phase column.[9] A common approach involves the use of o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[7][10]

-

Causality of Experimental Choice: Derivatization with OPA/NAC serves a dual purpose: it introduces a chiral center to form diastereomers and attaches a fluorophore (isoindole), significantly enhancing detection sensitivity, which is crucial for analyzing trace amounts of D-amino acids in biological samples.[7][10]

Sources

- 1. Features, roles and chiral analyses of proteinogenic amino acids [aimspress.com]

- 2. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods | MDPI [mdpi.com]

- 5. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you optimize your synthetic route and improve your yield of this valuable chiral building block.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (R)-3-Amino-3-(2-nitrophenyl)propanoic acid, particularly focusing on a common synthetic strategy: the synthesis of the racemic β-amino acid followed by enzymatic kinetic resolution of its ester derivative.

Issue 1: Low Yield of Racemic 3-Amino-3-(2-nitrophenyl)propanoic acid

Question: I am getting a low yield of the racemic 3-Amino-3-(2-nitrophenyl)propanoic acid before the resolution step. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of the racemic precursor can often be attributed to incomplete reaction, side product formation, or losses during workup and purification. A common route to this compound is the conjugate addition of an amine source to 2-nitrocinnamic acid or its ester.

Potential Causes and Solutions:

-

Incomplete Reaction: The Michael addition of ammonia or a protected amine source to the electron-deficient alkene can be sluggish.

-